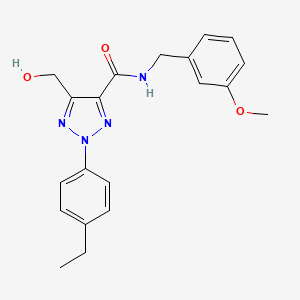
2-(4-ethylphenyl)-5-(hydroxymethyl)-N-(3-methoxybenzyl)-2H-1,2,3-triazole-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-ethylphenyl)-5-(hydroxymethyl)-N-(3-methoxybenzyl)-2H-1,2,3-triazole-4-carboxamide is a synthetic organic compound belonging to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-ethylphenyl)-5-(hydroxymethyl)-N-(3-methoxybenzyl)-2H-1,2,3-triazole-4-carboxamide typically involves a multi-step process. One common method includes the following steps:
Formation of the Triazole Ring: The triazole ring can be formed via a reaction between an azide and an alkyne.
Substitution Reactions:
Hydroxymethylation: The hydroxymethyl group can be introduced via a formal anti-Markovnikov hydromethylation of alkenes.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.
化学反応の分析
Types of Reactions
2-(4-ethylphenyl)-5-(hydroxymethyl)-N-(3-methoxybenzyl)-2H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid.
Reduction: The triazole ring can be reduced under specific conditions.
Substitution: The phenyl and benzyl groups can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are commonly employed.
Major Products
Oxidation: Formation of carboxylic acids.
Reduction: Formation of reduced triazole derivatives.
Substitution: Formation of various substituted phenyl and benzyl derivatives.
科学的研究の応用
2-(4-エチルフェニル)-5-(ヒドロキシメチル)-N-(3-メトキシベンジル)-2H-1,2,3-トリアゾール-4-カルボキサミドは、いくつかの科学研究における応用があります。
化学: 有機合成におけるビルディングブロックとして使用されています。
生物学: 抗菌作用や抗がん作用など、潜在的な生物活性を研究されています。
医学: さまざまな疾患における治療薬としての可能性が調査されています。
工業: 新しい材料や化学プロセスの開発に利用されています。
作用機序
2-(4-エチルフェニル)-5-(ヒドロキシメチル)-N-(3-メトキシベンジル)-2H-1,2,3-トリアゾール-4-カルボキサミドの作用機序は、特定の分子標的との相互作用を伴います。トリアゾール環は、酵素や受容体と相互作用し、その活性を調節することができます。フェニル基とベンジル基は、化合物の結合親和性と特異性を高める可能性があります。ヒドロキシメチル基は、水素結合に関与し、化合物の標的との相互作用をさらに安定させることができます。
類似化合物との比較
類似化合物
- 2-(4-メチルフェニル)-5-(ヒドロキシメチル)-N-(3-メトキシベンジル)-2H-1,2,3-トリアゾール-4-カルボキサミド
- 2-(4-エチルフェニル)-5-(ヒドロキシメチル)-N-(3-メチルベンジル)-2H-1,2,3-トリアゾール-4-カルボキサミド
独自性
2-(4-エチルフェニル)-5-(ヒドロキシメチル)-N-(3-メトキシベンジル)-2H-1,2,3-トリアゾール-4-カルボキサミドは、その置換基の組み合わせによって独特です。これは、異なる化学的および生物学的特性を付与します。4-エチルフェニル基の存在は、その親油性を高め、3-メトキシベンジル基は、その薬物動態特性を改善する可能性があります。
特性
分子式 |
C20H22N4O3 |
|---|---|
分子量 |
366.4 g/mol |
IUPAC名 |
2-(4-ethylphenyl)-5-(hydroxymethyl)-N-[(3-methoxyphenyl)methyl]triazole-4-carboxamide |
InChI |
InChI=1S/C20H22N4O3/c1-3-14-7-9-16(10-8-14)24-22-18(13-25)19(23-24)20(26)21-12-15-5-4-6-17(11-15)27-2/h4-11,25H,3,12-13H2,1-2H3,(H,21,26) |
InChIキー |
KNUYFYPQNNQKHC-UHFFFAOYSA-N |
正規SMILES |
CCC1=CC=C(C=C1)N2N=C(C(=N2)C(=O)NCC3=CC(=CC=C3)OC)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-(4-Chlorophenyl)-1-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1-prop-2-en-1-ylurea](/img/structure/B11386022.png)
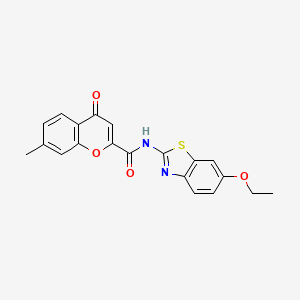
![N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-1-(4-fluorophenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide](/img/structure/B11386038.png)
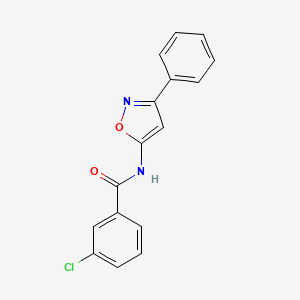

![N-[4-(3,4-diethoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-(3-methylphenoxy)acetamide](/img/structure/B11386064.png)
![1-[3-(dimethylamino)propyl]-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11386069.png)
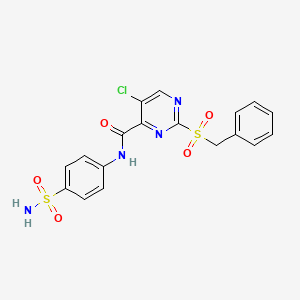
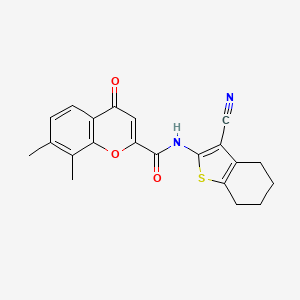

![N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-2-(3,5-dimethylphenoxy)acetamide](/img/structure/B11386099.png)
![11-Chloro-3-(2-methoxyphenethyl)-3,4,8,9-tetrahydro-2H-cyclopenta[3,4]chromeno[8,7-E][1,3]oxazin-6(7H)-one](/img/structure/B11386110.png)
![3-[5-(4-methoxyphenyl)-1-{2-[(2-methoxyphenyl)amino]-2-oxoethyl}-1H-pyrrol-2-yl]propanoic acid](/img/structure/B11386112.png)
![4-[1-(2-methylpropyl)-1H-benzimidazol-2-yl]-1-(prop-2-en-1-yl)pyrrolidin-2-one](/img/structure/B11386118.png)
